![molecular formula C16H16N2S2 B11763541 5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763541.png)
5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol
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Overview
Description
5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of a thiol group in the structure provides additional opportunities for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with sulfur-containing reagents. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings and the thiol group can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of sulfonic acids, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
Example Synthesis Route
A typical synthesis might involve:
- Reacting a thienopyrimidine precursor with appropriate alkylating agents.
- Introducing the thiol group through a nucleophilic substitution reaction.
Medicinal Chemistry
5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol has demonstrated significant biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit the growth of various cancer cell lines, including triple-negative breast cancer cells. The mechanism often involves targeting specific receptors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against common pathogens, suggesting potential use as an antimicrobial agent .
- Enzyme Inhibition : It may act as an inhibitor of enzymes relevant to metabolic pathways involved in diseases like neurodegenerative disorders .
Material Science
The unique properties of this compound also lend themselves to applications in materials science, particularly in developing sensors or electronic devices due to its conductive properties.
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives, this compound was found to significantly inhibit the proliferation of MDA-MB-231 breast cancer cells. The half-maximal inhibitory concentration (IC50) was determined to be lower than that of established chemotherapeutics such as paclitaxel, indicating its potential as a more effective treatment option .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of this compound against Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at approximately 0.21 μM, demonstrating its effectiveness in inhibiting bacterial growth .
Comparative Data Table
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with biological macromolecules, influencing their function. The compound can also modulate oxidative processes and interact with specific receptors and enzymes, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Thioxopyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazole Derivatives: Thiazoles also contain sulfur and nitrogen atoms in their ring structure and are known for their wide range of biological activities.
Uniqueness
5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol is unique due to its specific substitution pattern and the presence of both a thiol group and a thienopyrimidine core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The compound is characterized by its thieno[2,3-d]pyrimidine scaffold, which is known for various biological activities. The chemical structure is represented as follows:
- IUPAC Name : this compound
- CAS Number : 917749-37-2
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the thieno and pyrimidine moieties. The Gewald reaction is often utilized for constructing thienopyrimidine derivatives, which can be further modified to introduce substituents that enhance biological activity.
Antimicrobial Activity
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted the antibacterial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) that suggest potent activity .
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 | |
Escherichia coli | 1.0 | |
Mycobacterium tuberculosis | 0.25 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that derivatives of thieno[2,3-d]pyrimidines exhibit antiproliferative effects on cancer cell lines with IC50 values often below 40 nM. For example, related compounds demonstrated significant activity in microtubule depolymerization assays, a mechanism critical for cancer cell proliferation inhibition .
Cell Line | IC50 (nM) | Mechanism | Reference |
---|---|---|---|
MDA-MB-435 | 9.0 | Microtubule depolymerization | |
HeLa | 30 | Cell cycle arrest |
Case Studies
- Antimicrobial Evaluation : A study synthesized several thieno[2,3-d]pyrimidine derivatives and assessed their antimicrobial activity against a panel of bacteria and fungi. The results indicated that modifications at specific positions significantly enhanced potency against resistant strains .
- Anticancer Studies : In another investigation, researchers focused on the antiproliferative effects of thieno[2,3-d]pyrimidine derivatives on various cancer cell lines. The study concluded that certain substitutions on the pyrimidine ring could improve efficacy and selectivity towards cancer cells while minimizing toxicity to normal cells .
Properties
Molecular Formula |
C16H16N2S2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-ethyl-6-methyl-2-(3-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C16H16N2S2/c1-4-12-10(3)20-16-13(12)15(19)17-14(18-16)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,17,18,19) |
InChI Key |
AQAFLMYAXWFQKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=CC(=C3)C)C |
Origin of Product |
United States |
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